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These application notes provide a comprehensive overview and detailed protocols for the
analysis of the immunopeptidome by mass spectrometry following the inhibition of Endoplasmic
Reticulum Aminopeptidase 1 (ERAP1). Understanding the alterations in the peptide repertoire
presented by Major Histocompatibility Complex (MHC) class | molecules upon ERAP1
inhibition is crucial for the development of novel cancer immunotherapies and for
understanding autoimmune diseases.[1][2][3][4]

Introduction to ERAP1 and its Role in Antigen
Presentation

Endoplasmic Reticulum Aminopeptidase 1 (ERAPL1) is a critical enzyme in the antigen
processing and presentation pathway.[4] It resides in the endoplasmic reticulum and is
responsible for trimming the N-termini of peptides that are translocated into the ER by the
Transporter associated with Antigen Processing (TAP). This trimming process is essential to
generate peptides of the optimal length (typically 8-10 amino acids) for binding to MHC class |
molecules.[5] The resulting peptide-MHC (pMHC) complexes are then transported to the cell
surface for presentation to CD8+ T cells, initiating an immune response.

Inhibition of ERAP1, either genetically through silencing or pharmacologically with small
molecule inhibitors, can significantly alter the landscape of peptides presented on the cell
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surface.[1][6][7] This modulation of the immunopeptidome can lead to the presentation of novel
tumor-associated antigens or neoantigens, thereby enhancing the immunogenicity of cancer
cells and making them more susceptible to T-cell mediated killing.[6][7]

Key Quantitative Changes in the Immunopeptidome
after ERAP1 Inhibition

Several studies have quantified the changes in the immunopeptidome following ERAP1
inhibition. These changes provide insights into the enzyme's function and the potential
therapeutic impact of its inhibition.
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Feature

Observation upon ERAP1
Inhibition/Depletion

References

Peptide Length

Increase in the proportion of
longer peptides (e.g., >9-mers)
and a decrease in the
proportion of optimal 9-mer
peptides. In one study, the
percentage of 9-mers
decreased from ~50% in wild-
type cells to ~35% in ERAP1-
inhibited cells.

[8]

N-terminal Extensions

A significant increase in
peptides with N-terminal
extensions. One study
reported an 8-fold increase in
C-terminally extended ligands
in ERAP1-inhibited cells
compared to the proficient

counterpart.

[8]

P1 Residue Frequencies

Alterations in the frequency of
specific amino acids at the N-
terminus (P1 position) of
presented peptides. For
example, a decrease in Glyl
and an increase in Alal, Ser1,

and Lys1 have been observed.

[8]

Peptide Repertoire Overlap

Significant but not complete
overlap between the
immunopeptidomes of ERAP1
knockout and inhibitor-treated
cells, suggesting distinct
mechanistic consequences of
genetic versus

pharmacological inhibition.

[9]
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MHC-I Binding Affinity

Surprisingly, inhibitor treatment
has been shown to enhance
the average predicted MHC-I
binding affinity by reducing the
presentation of suboptimal
long peptides and increasing
the presentation of many high-

affinity 9-12mers.

[1]

Impact on Proteome

ERAP1 inhibition can also
induce significant shifts in the
cellular proteome, which may
contribute to a smaller extent
to the observed changes in the
immunopeptidome. Less than
16% of differentially presented
peptides belonged to proteins

with altered expression levels.

[6][10]

Signaling and Experimental Workflow Diagrams

To visualize the processes involved, the following diagrams illustrate the antigen presentation

pathway and a typical experimental workflow for immunopeptidome analysis.

Antigen Processing and Presentation Pathway with ERAP1

Endoplasmic Reticulum

Click to download full resolution via product page

Caption: Antigen processing and presentation pathway highlighting the role of ERAP1.
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Immunopeptidome Analysis Workflow
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Caption: Experimental workflow for immunopeptidome analysis after ERAP1 inhibition.
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Detailed Experimental Protocols

The following protocols are compiled from established methodologies in the field of
immunopeptidomics.[11][12][13][14]

Protocol 1: Cell Culture and ERAP1 Inhibition

e Cell Culture: Culture human or murine cell lines (e.g., A375 melanoma, neuroblastoma cell
lines) in appropriate media and conditions to a sufficient number, typically 1x10"8 to 1x10"9
cells per experimental condition.[11]

e ERAP1 Inhibition:

o Pharmacological Inhibition: Treat cells with a selective ERAP1 inhibitor at a predetermined
optimal concentration and duration. Include a vehicle control (e.g., DMSO).

o Genetic Inhibition: Utilize CRISPR/Cas9 or shRNA to generate stable ERAP1 knockout or
knockdown cell lines.[6][12] Include a non-targeting control.

o Cell Harvesting: Harvest cells by scraping or gentle dissociation, wash with cold phosphate-
buffered saline (PBS), and pellet by centrifugation. The cell pellet can be snap-frozen in
liquid nitrogen and stored at -80°C until further processing.

Protocol 2: Immunoaffinity Purification of pMHC-I
Complexes

e Cell Lysis:

o Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCI pH 8.0, 150 mM NacCl, 1%
CHAPS or 0.5% IGEPAL CA-630, with protease and phosphatase inhibitors).[13]

o Incubate on ice or with gentle rotation at 4°C for a specified time (e.g., 1 hour).

o Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 15-30 minutes at
4°C to remove cellular debris.

e Immunoaffinity Column Preparation:
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o Use pan-MHC class | antibodies (e.g., W6/32) or allele-specific antibodies covalently
coupled to a solid support like Protein A/G Sepharose or magnetic beads.[14]

e Immunoprecipitation:
o Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.

o Incubate the cleared lysate with the antibody-coupled beads overnight at 4°C with gentle
rotation to capture pMHC-I complexes.

e Washing:

o Wash the beads extensively with a series of stringent wash buffers to remove non-
specifically bound proteins. This may include buffers with varying salt concentrations and
detergents.

Protocol 3: Peptide Elution and Mass Spectrometry
Analysis

o Peptide Elution:

o Elute the bound peptides from the MHC molecules by adding an acidic solution, such as
10% acetic acid or 0.1% trifluoroacetic acid (TFA).[12][14]

o Separate the peptides from the antibody and MHC heavy and light chains using a
molecular weight cut-off filter (e.g., 3-10 kDa).[12]

o Peptide Cleanup and Concentration:

o Further purify and concentrate the eluted peptides using C18 solid-phase extraction (SPE)
cartridges or tips.

o Elute the peptides from the SPE material using a high organic solvent solution (e.g., 80%
acetonitrile, 0.1% TFA).

o Dry the purified peptides using a vacuum concentrator.

e LC-MS/MS Analysis:
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o Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1%
formic acid in water).

o Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS)
using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[11][15]

o Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA)
method.[6]

o Data Analysis:

o Search the acquired MS/MS spectra against a relevant protein sequence database (e.g.,
UniProt) using a search engine like Sequest, Mascot, or Spectronaut.

o Perform label-free quantification to compare the abundance of identified peptides between
the ERAP1-inhibited and control samples.

o Utilize bioinformatics tools to predict the binding affinity of identified peptides to the

specific HLA alleles of the cell line.

Conclusion

The provided application notes and protocols offer a robust framework for investigating the
impact of ERAPL1 inhibition on the immunopeptidome. By carefully controlling experimental
variables and employing high-sensitivity mass spectrometry, researchers can identify and
quantify changes in the presented peptide repertoire. This information is invaluable for the
development of targeted immunotherapies that leverage the altered antigen presentation
landscape in cancer cells and for a deeper understanding of the molecular mechanisms
underlying autoimmune diseases.[8][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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